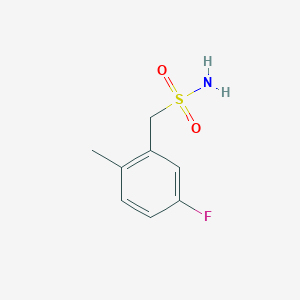
(5-Fluoro-2-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-2-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10FNO2S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a fluorinated aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methylphenyl)methanesulfonamide typically involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include steps such as the preparation of the sulfonyl chloride intermediate, followed by its reaction with ammonia or an amine. The product is then purified using techniques like crystallization or chromatography to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Fluoro-2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the sulfonamide group intact.
Applications De Recherche Scientifique
(5-Fluoro-2-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Fluoro-2-methylphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or experimental effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Fluoro-2-methylphenyl)sulfonamide: Lacks the methanesulfonamide group but has similar properties.
(5-Fluoro-2-methylphenyl)amine: Contains an amine group instead of the sulfonamide group.
(5-Fluoro-2-methylphenyl)methanesulfonate: Contains a methanesulfonate group instead of the sulfonamide group.
Uniqueness
(5-Fluoro-2-methylphenyl)methanesulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H10FNO2S |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(5-fluoro-2-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-6-2-3-8(9)4-7(6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
Clé InChI |
YMMDOTABXZSWPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



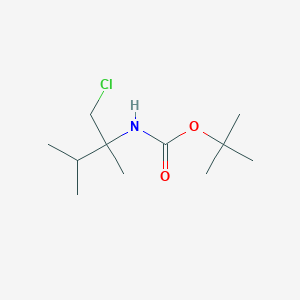
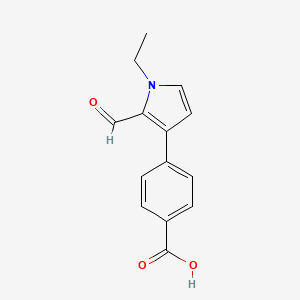

![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)
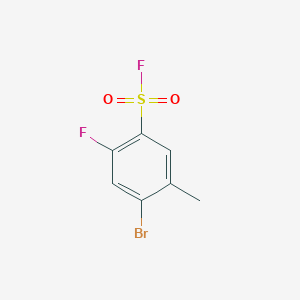
![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)
![N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)

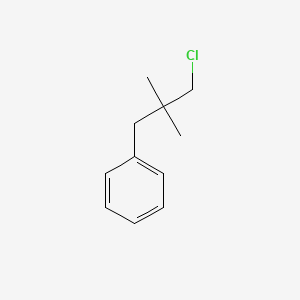
![1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13179293.png)


![3-[(3-Aminopropyl)sulfanyl]propanamide](/img/structure/B13179316.png)
